1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene
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Overview
Description
1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene is an organic compound that features a phenoxybenzene core with a 3-methylbut-2-en-1-yl group attached via an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene typically involves the alkylation of a phenoxybenzene derivative with a 3-methylbut-2-en-1-yl halide. The reaction is usually carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the 3-methylbut-2-en-1-yl group to single bonds.
Substitution: The phenoxybenzene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the production of fragrances and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene exerts its effects involves interactions with specific molecular targets. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to observed biological effects.
Comparison with Similar Compounds
1-Allyl-4-[(3-methyl-2-buten-1-yl)oxy]benzene: This compound has a similar structure but with an allyl group instead of a phenoxy group.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Another structurally related compound with potential biological activities.
Uniqueness: 1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene is unique due to its specific substitution pattern and the presence of both phenoxy and 3-methylbut-2-en-1-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
113312-83-7 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-(3-methylbut-2-enoxymethyl)-3-phenoxybenzene |
InChI |
InChI=1S/C18H20O2/c1-15(2)11-12-19-14-16-7-6-10-18(13-16)20-17-8-4-3-5-9-17/h3-11,13H,12,14H2,1-2H3 |
InChI Key |
DBBDWPYZPGRKEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOCC1=CC(=CC=C1)OC2=CC=CC=C2)C |
Origin of Product |
United States |
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